Home > Products > Screening Compounds P18051 > Dutasteride + tamsulosin
Dutasteride + tamsulosin -

Dutasteride + tamsulosin

Catalog Number: EVT-10964118
CAS Number:
Molecular Formula: C47H58F6N4O7S
Molecular Weight: 937.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dutasteride involves several well-established chemical processes that include the preparation of steroidal intermediates. The synthesis can be accomplished via multi-step reactions that typically involve:

  1. Formation of Steroidal Core: Utilizing starting materials such as cholesterol derivatives.
  2. Modification of Functional Groups: Introducing specific substituents to generate the desired pharmacological activity.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product.

For tamsulosin, the synthesis includes steps such as:

  • Formation of the Ethoxyphenoxyethylamine Structure: Starting from appropriate aromatic compounds.
  • Coupling Reactions: To attach the sulfonamide moiety.
  • Purification and Quality Control: Ensuring that the final product meets pharmacopoeial standards .
Molecular Structure Analysis

The molecular structures of dutasteride and tamsulosin are critical to their function:

  • Dutasteride: Its chemical structure can be represented as follows:
    C27H30F6N2OC_{27}H_{30}F_{6}N_{2}O
  • Tamsulosin: Its structure is represented by:
    C20H28N2O5SC_{20}H_{28}N_{2}O_{5}S

Both compounds exhibit distinct functional groups that contribute to their biological activity. Dutasteride features a fluorinated steroid backbone, while tamsulosin has an aromatic sulfonamide structure that aids in its receptor binding properties .

Chemical Reactions Analysis

The primary chemical reactions involved in the action of dutasteride and tamsulosin include:

  1. Inhibition of 5-alpha Reductase: Dutasteride binds to both type 1 and type 2 isoenzymes of this enzyme, leading to a significant decrease in dihydrotestosterone levels.
  2. Alpha-Adrenergic Receptor Blockade: Tamsulosin selectively inhibits alpha-1 adrenergic receptors in the smooth muscle of the prostate and bladder neck, reducing resistance to urinary flow.

These reactions collectively contribute to alleviating symptoms associated with BPH by addressing both hormonal and mechanical factors .

Mechanism of Action

The mechanism by which dutasteride and tamsulosin exert their effects involves:

  • Dutasteride: By inhibiting both isoforms of 5-alpha reductase, dutasteride leads to a reduction in dihydrotestosterone levels by more than 90%, which is significantly higher than that achieved with other treatments like finasteride . This reduction results in decreased prostate size and improved urinary flow.
  • Tamsulosin: This drug works by blocking alpha-1 adrenergic receptors, resulting in relaxation of smooth muscle fibers in the prostate and bladder neck. This leads to improved urinary flow rates and relief from symptoms associated with BPH .
Physical and Chemical Properties Analysis

Physical Properties

  • Dutasteride:
    • Appearance: White to off-white crystalline powder
    • Solubility: Freely soluble in organic solvents like acetonitrile; poorly soluble in water.
  • Tamsulosin:
    • Appearance: White to pale yellow crystalline powder
    • Solubility: Soluble in water at pH levels typical for physiological conditions.

Chemical Properties

  • Both compounds demonstrate stability under standard storage conditions but may degrade under extreme temperatures or humidity.
  • They exhibit specific absorption spectra useful for analytical purposes; for instance, dutasteride shows maximum absorbance at around 280 nm .
Applications

The primary application of the combination therapy involving dutasteride and tamsulosin is in the treatment of benign prostatic hyperplasia. Clinical studies have shown that this combination not only improves urinary symptoms but also reduces the risk of acute urinary retention and need for surgical intervention related to BPH . Additionally, ongoing research explores their potential roles in treating other conditions related to androgen regulation.

Introduction: Rationale for Pharmacological Synergy in BPH Management

Pathophysiological Basis of Dual-Therapy Targeting in Benign Prostatic Hyperplasia

The progression of benign prostatic hyperplasia involves interrelated hormonal and mechanical processes:

  • Androgen-Driven Hyperplasia: Dihydrotestosterone, synthesized from testosterone via 5-alpha reductase isoenzymes (types 1 and 2), activates prostatic stromal and epithelial proliferation. Autopsy studies indicate histological benign prostatic hyperplasia prevalence exceeds 50% by age 60, correlating with prostate volume increases of 2–2.5% annually [1] [10]. Glandular expansion physically narrows the prostatic urethra, elevating bladder outlet resistance.
  • Adrenergic Hypertonicity: Norepinephrine activation of α1-adrenoceptors (particularly α1A-subtypes concentrated in the prostate stroma and bladder neck) induces smooth muscle contraction. This dynamic obstruction exacerbates urinary flow impedance independently of gland size [4] [7]. Physiological studies confirm adrenergic tone fluctuates diurnally and under stress, explaining symptom variability in patients with moderate prostate enlargement.
  • Cellular Crosstalk: Androgen receptors modulate α1-adrenoceptor expression density, establishing a feed-forward loop where hyperplasia potentiates adrenergic responsiveness. Preclinical models demonstrate dihydrotestosterone upregulates α1A-adrenoceptor mRNA by 150–300%, rationalizing combined pathway inhibition [9].

Table 1: Pathophysiological Components Addressed by Combination Therapy

ComponentBiological MechanismTherapeutic Target
Static ObstructionDihydrotestosterone-mediated cellular hyperplasiaDutasteride (5-alpha reductase inhibition)
Dynamic ObstructionNorepinephrine-induced smooth muscle contractionTamsulosin (α1-adrenoceptor blockade)
Tissue RemodelingStromal-epithelial interaction via growth factorsDual reduction in proliferative signaling

Evolution of Combination Therapy in Androgen-Dependent Urological Disorders

The conceptual foundation for dual 5-alpha reductase inhibitor/α-blocker therapy emerged from recognizing limitations of monotherapies:

  • Monotherapy Era (1980s–1990s): Alpha-blockers (e.g., Terazosin, Doxazosin) demonstrated rapid symptomatic improvement within 2–4 weeks by reducing functional urethral resistance. However, they failed to halt hyperplasia progression, with 10–15% of patients requiring surgery within 4 years due to persistent gland growth [7] [9]. Conversely, 5-alpha reductase inhibitors (Finasteride, Dutasteride) reduced prostate volume by 18–28% over 6–12 months and lowered surgical risk by 48–55%, but exhibited slow onset and suboptimal symptom relief in non-enlarged prostates [1] [4].
  • Pivotal Clinical Trials: The Medical Therapy of Prostatic Symptoms trial (1996–2003) first validated combination Finasteride/Doxazosin superiority over either agent alone. In 3,047 men with moderate-to-severe symptoms, combination therapy reduced clinical progression risk by 66% versus placebo and 39% versus monotherapies over 4.5 years. Notably, prostate volume ≥25 ml predicted treatment response [9]. The Combination of Avodart and Tamsulosin trial (2004–2009) specifically evaluated Dutasteride/Tamsulosin in 4,844 subjects with prostate volumes ≥30 ml and prostate-specific antigen ≥1.5 ng/ml. At 24 months, combination therapy yielded significantly greater symptom reductions (International Prostate Symptom Score: −6.2 points) versus Dutasteride (−4.9) or Tamsulosin (−4.3) alone, with differences persisting through 48 months [1] [4].
  • Contemporary Refinements: Post-hoc analyses established prostate volume thresholds (≥30 ml) and prostate-specific antigen levels (≥1.4–1.6 ng/ml) as biomarkers for patient selection. Combination therapy demonstrated 80–89% reduction in acute urinary retention risk versus alpha-blocker monotherapy, confirming its disease-modifying effects [4] [8].

Table 2: Key Clinical Trials Establishing Combination Efficacy

TrialDurationPatientsKey Combination vs. Monotherapy Findings
MTOPS4.5 years3,047 (PV ≥25 ml)66% reduction in progression risk vs placebo; 39% vs monotherapies
CombAT4 years4,844 (PV ≥30 ml)Symptom score Δ: −6.2 (combo) vs −4.9 (Dut) vs −4.3 (Tam) at 24 mo
SMART6 months327 (stabilized LUTS)26% symptom relapse after Tamsulosin withdrawal vs 6% on continuation

Mechanistic Justification for 5-Alpha Reductase Inhibition and α1-Adrenergic Blockade

The molecular interplay between Dutasteride and Tamsulosin generates supra-additive benefits through complementary mechanisms:

  • Cellular Atrophy via Androgen Suppression: Dutasteride irreversibly inhibits 5-alpha reductase types 1 and 2, suppressing serum and intraprostatic dihydrotestosterone by 95–98% within 2–4 weeks. This induces epithelial apoptosis, reducing prostate volume by 23–27% over 24–48 months. Volume reduction correlates strongly with decreased urethral compression (r=0.72, p<0.001) and 45–70% lower acute urinary retention risk [1] [4] [6].
  • Smooth Muscle Relaxation via Receptor Blockade: Tamsulosin selectively antagonizes α1A/D-adrenoceptors (95% binding affinity for α1A), decreasing prostatic urethral resistance within hours. Urodynamic studies demonstrate maximal urinary flow rate improvements of 1.5–4.0 ml/sec by reducing bladder outlet obstruction index by 30–45% [4] [7].
  • Synergistic Biological Effects: Preclinical models reveal Dutasteride downregulates α1-adrenoceptor density by 35–40%, potentiating Tamsulosin’s relaxant effects. Concurrently, Tamsulosin attenuates ischemia-induced inflammatory cytokines (IL-8, TGF-β1) that drive fibroblast proliferation, complementing Dutasteride’s antiproliferative action. Clinical data confirms combination therapy yields 25–38% greater prostate volume reduction than Dutasteride monotherapy and 40–52% greater symptom improvement than Tamsulosin alone at 48 months [1] [4] [9].
  • Long-Term Disease Modification: Combination-treated patients exhibit 57% lower surgical intervention rates versus alpha-blocker monotherapy. Mechanistically, this arises from attenuated stromal proliferation (Ki-67 index reduction: 58% combo vs 32% Dutasteride) and decreased collagen deposition, reversing periurethral rigidity [6] [9].

Figure: Mechanistic Synergy of Combination Therapy

Androgen Pathway:  Testosterone → (5α-reductase) → Dihydrotestosterone → [Epithelial Proliferation] → Static Obstruction  ↓ Dutasteride  Dihydrotestosterone Suppression → Epithelial Apoptosis → Prostate Volume Reduction  Adrenergic Pathway:  Norepinephrine → α1-Adrenoceptors → [Smooth Muscle Contraction] → Dynamic Obstruction  ↓ Tamsulosin  Receptor Blockade → Muscle Relaxation → Urethral Resistance Reduction  Synergistic Outcomes:  • Reduced mechanical urethral compression  • Decreased adrenergic hypertonicity  • Attenuated proliferative signaling  • Delayed disease progression  

Properties

Product Name

Dutasteride + tamsulosin

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide

Molecular Formula

C47H58F6N4O7S

Molecular Weight

937.0 g/mol

InChI

InChI=1S/C27H30F6N2O2.C20H28N2O5S/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33;1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36);5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-,16-,17-,19+,21+,24-,25+;15-/m01/s1

InChI Key

SHHCJPKACHSWFP-NMXGMQNUSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.